molecular formula C17H14N6O2 B12570992 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine CAS No. 441756-86-1

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine

Cat. No.: B12570992
CAS No.: 441756-86-1
M. Wt: 334.33 g/mol
InChI Key: XBUMIYPTGRFOGA-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a cyano group, and a guanidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.

    Formation of the guanidine moiety: This can be accomplished by reacting the intermediate with guanidine derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and guanidine groups, using reagents like alkyl halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .

Scientific Research Applications

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and guanidine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The cyano group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in biological activity.

    Guanidine derivatives: Compounds with guanidine moieties exhibit different pharmacological properties based on their specific functional groups.

    Cyano-substituted compounds: The presence of the cyano group influences the reactivity and biological interactions of these compounds.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

441756-86-1

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

1-cyano-2-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-3-pyridin-3-ylguanidine

InChI

InChI=1S/C17H14N6O2/c1-24-15-7-12(4-5-14(15)16-9-20-11-25-16)22-17(21-10-18)23-13-3-2-6-19-8-13/h2-9,11H,1H3,(H2,21,22,23)

InChI Key

XBUMIYPTGRFOGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=C(NC#N)NC2=CN=CC=C2)C3=CN=CO3

Origin of Product

United States

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